1-(3-Methylphenyl)prop-2-yn-1-one
Description
Properties
IUPAC Name |
1-(3-methylphenyl)prop-2-yn-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c1-3-10(11)9-6-4-5-8(2)7-9/h1,4-7H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYFXQADQKSXRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 1 3 Methylphenyl Prop 2 Yn 1 One and Its Structural Analogues
Strategic Retrosynthetic Analysis of the 1-(3-Methylphenyl)prop-2-yn-1-one Framework
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. youtube.comdeanfrancispress.comyoutube.com For this compound, the analysis begins by identifying the key chemical bonds and functional groups. The most logical disconnections involve the carbon-carbon bonds of the ynone functionality.
A primary retrosynthetic disconnection breaks the bond between the carbonyl carbon and the adjacent sp-hybridized carbon of the alkyne. This leads to two precursor fragments: a 3-methylbenzoyl derivative (an acylating agent) and an ethynyl (B1212043) anion equivalent. Another key disconnection targets the bond between the aryl ring and the carbonyl group, suggesting a coupling reaction between a prop-2-yn-1-one synthon and a 3-methylphenyl metallic reagent. A third approach involves the oxidation of the corresponding secondary alcohol, 1-(3-methylphenyl)prop-2-yn-1-ol, which simplifies the synthesis to the formation of a carbon-carbon bond between the aryl group and the propargyl alcohol moiety. youtube.comnih.gov These retrosynthetic pathways guide the selection of appropriate synthetic reactions. youtube.comdeanfrancispress.comyoutube.com
Established and Evolving Approaches to Prop-2-yn-1-one Core Structures
The construction of the prop-2-yn-1-one core is central to the synthesis of this compound and its analogues. Several reliable methods have been established, and new, more efficient approaches continue to be developed.
Controlled Oxidation Reactions of Propargylic Alcohols
A common and effective method for synthesizing ynones is the oxidation of the corresponding propargylic alcohols. organic-chemistry.orgthieme-connect.com This transformation requires carefully controlled conditions to avoid over-oxidation or side reactions.
A variety of oxidizing agents can be employed for this purpose. Traditional reagents include manganese dioxide (MnO2), pyridinium (B92312) chlorochromate (PCC), and the Swern oxidation protocol. thieme-connect.com More contemporary and environmentally benign methods utilize catalytic systems. For instance, a practical aerobic oxidation of propargylic alcohols uses a combination of iron(III) nitrate (B79036) nonahydrate (Fe(NO3)3·9H2O), TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and sodium chloride in toluene (B28343) at room temperature. thieme-connect.comorganic-chemistry.orgthieme-connect.com This method offers good to excellent yields and is applicable on an industrial scale. organic-chemistry.orgthieme-connect.com Another approach involves the use of N-iodosuccinimide (NIS) as a mild and efficient oxidant for converting propargylic alcohols to ynones. organic-chemistry.org Gold catalysts have also been shown to facilitate the regioselective dihalohydration of propargylic alcohols, which can then be converted to α,α-dihalo-β-hydroxyketones. nih.gov
Table 1: Comparison of Oxidation Methods for Propargylic Alcohols
| Oxidant/Catalyst System | Conditions | Advantages |
| MnO2, PCC, Swern Oxidation | Stoichiometric | Well-established |
| Fe(NO3)3·9H2O/TEMPO/NaCl | Catalytic, aerobic, room temp. | High yields, environmentally friendly, scalable. organic-chemistry.orgthieme-connect.com |
| N-Iodosuccinimide (NIS) | Mild | Good yields |
| Gold-catalyzed dihalohydration | Catalytic | Forms dihalogenated ketone precursors. nih.gov |
Advanced Carbon-Carbon Coupling Reactions in Alkynone Construction
The direct formation of the carbon-carbon bond between the acyl group and the alkyne is a powerful strategy for synthesizing ynones. This is typically achieved through various coupling reactions. These methods often involve the reaction of an acyl halide or another activated carboxylic acid derivative with a terminal alkyne.
Catalytic and Stereoselective Synthetic Pathways
Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective routes to complex molecules. For the synthesis of this compound and its analogues, palladium- and copper-catalyzed reactions are particularly prominent.
Palladium-Catalyzed Methodologies (e.g., Sonogashira Coupling Variants)
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.org This reaction is widely used for the synthesis of aryl alkynones. wikipedia.org In a typical Sonogashira reaction for synthesizing this compound, 3-methyl-iodobenzene or 3-methyl-bromobenzene would be coupled with prop-2-yn-1-one or a protected equivalent. wikipedia.org
Variants of the Sonogashira reaction have been developed to improve its efficiency and substrate scope. These include copper-free Sonogashira reactions, which are advantageous for certain substrates and can simplify purification. researchgate.net The direct acyl Sonogashira cross-coupling of carboxylic acids with terminal alkynes has also been achieved through Pd/Cu cooperative catalysis, providing a more atom-economical route to ynones. acs.org Furthermore, palladium-catalyzed carbonylative Sonogashira reactions, where carbon monoxide is incorporated, offer another pathway to these compounds. researchgate.net
Table 2: Selected Palladium-Catalyzed Reactions for Ynone Synthesis
| Reaction Type | Key Reactants | Catalyst System | Notes |
| Acyl Sonogashira Coupling | Acyl chloride, terminal alkyne | Pd(PPh3)2Cl2/CuI | A common and reliable method. researchgate.net |
| Carbonylative Sonogashira Coupling | Aryl halide, terminal alkyne, CO | Pd catalyst | Incorporates carbon monoxide to form the carbonyl group. researchgate.net |
| Direct Acyl Sonogashira Coupling | Carboxylic acid, terminal alkyne | Pd/Cu cooperative catalysis | Uses readily available carboxylic acids. acs.org |
Copper-Mediated and Copper-Catalyzed Synthetic Routes
Copper catalysis provides a valuable alternative and complement to palladium-based methods for ynone synthesis. rsc.orgacs.orgthieme-connect.com Copper(I) catalysts are known to activate terminal alkynes, facilitating their reaction with various electrophiles.
One common copper-catalyzed approach involves the coupling of an acyl chloride with a terminal alkyne. thieme-connect.com For instance, the reaction of 3-methylbenzoyl chloride with ethynyltrimethylsilane in the presence of a copper(I) catalyst would yield the silylated precursor to this compound. Copper nanoparticles on a silica (B1680970) support have also been utilized for the palladium- and ligand-free coupling of acyl chlorides with alkynes. thieme-connect.com
Furthermore, copper-catalyzed methods have been developed for the synthesis of β-alkynyl ketones from propargylic alcohols and enamides. researchgate.net Copper(I) can also catalyze the coupling of alkynes with vinyl iodides to produce enynes. organic-chemistry.org While not directly producing the target ynone, these methods highlight the versatility of copper in forming carbon-carbon bonds involving alkynes.
Exploration of Other Transition Metal Catalysis for Alkynone Synthesis
While palladium and copper have been traditionally dominant in ynone synthesis, research has expanded to include a variety of other transition metals that offer unique catalytic activities, milder reaction conditions, and alternative pathways. Gold, iron, and ruthenium have emerged as powerful catalysts for the synthesis of ynones and their subsequent transformation into complex derivatives.
Gold Catalysis: Gold catalysts are noted for their ability to activate alkynes under mild, atom-economic conditions. acs.org A facile method for producing 1,3-diketones involves the gold(I)-catalyzed regioselective hydration of ynones. rsc.org This transformation can be achieved using a simple catalytic system of PPh₃AuCl and AgOTf at room temperature, accommodating a wide range of ynone substrates to produce 1,3-diaryl, 1-alkyl-3-aryl, and 1,3-dialkyl-1,3-diketones in high yields. rsc.org Another approach describes the direct synthesis of ynones from readily available aldehydes and hypervalent alkynyl iodides, where a gold catalyst works in synergy with a secondary amine. nih.gov This method proceeds through an in situ oxidative cleavage of a C-C bond using molecular oxygen. nih.govacs.org
Iron Catalysis: The use of inexpensive and low-toxicity iron catalysts provides an economical and environmentally friendly alternative for synthesizing ynone derivatives. An iron-promoted oxidative tandem alkylation/cyclization of ynones with 4-alkyl-substituted 1,4-dihydropyridines has been developed for the efficient synthesis of 2-alkylated indenones. acs.orgresearchgate.net This process involves the generation of an alkyl radical, its addition to the C-C triple bond of the ynone, and subsequent intramolecular cyclization, all promoted by an inexpensive catalyst like FeSO₄ under mild conditions. researchgate.net
Ruthenium Catalysis: Ruthenium catalysts have demonstrated unique reactivity in the functionalization of ynones. A notable application is the acceptorless dehydrogenative coupling of β-amino alcohols and ynones to produce functionalized pyrroles. nih.govrsc.org This atom- and step-economic methodology is operationally simple and generates only water and hydrogen gas as byproducts. rsc.org Furthermore, ruthenium-catalyzed hydroboration of ynones offers a novel reaction pathway, leading to the formation of structurally unique vinyl α-hydroxylboronates. nih.govacs.org This reaction exhibits high efficiency and complete chemo-, regio-, and stereoselectivity, proceeding through a proposed 1,4-addition of hydroborane to the ynone. nih.govacs.org
| Catalyst/System | Reaction Type | Substrates | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Gold(I) (e.g., PPh₃AuCl/AgOTf) | Regioselective Hydration | Ynones | 1,3-Diketones | Mild conditions, high yields, readily scalable. | rsc.org |
| Gold/Secondary Amine | Oxidative C-C Cleavage | Aldehydes, Hypervalent Alkynyl Iodides | Ynones | Synergistic catalysis, uses O₂ as oxidant. | nih.govacs.org |
| Iron (e.g., FeSO₄) | Oxidative Alkylation/Cyclization | Ynones, 4-Alkyl-1,4-dihydropyridines | 2-Alkylated Indenones | Inexpensive catalyst, excellent selectivity. | acs.orgresearchgate.net |
| Ruthenium | Acceptorless Dehydrogenative Coupling | Ynones, β-Amino Alcohols | 3-Acylpyrroles | Atom- and step-economic, green byproducts (H₂O, H₂). | nih.govrsc.org |
| Ruthenium | Hydroboration | Ynones | Vinyl α-hydroxylboronates | Complete chemo-, regio-, and stereoselectivity. | nih.govacs.org |
Developments in Metal-Free Synthetic Protocols for Alkynone Derivatives
In alignment with the principles of green chemistry, significant efforts have been directed toward developing metal-free synthetic routes for alkynones and their derivatives. These methods circumvent the cost, toxicity, and purification challenges associated with transition metal catalysts.
Hypervalent Iodine Reagents: Hypervalent iodine(III) and iodine(V) compounds have become prominent in organic synthesis as versatile, environmentally benign reagents. numberanalytics.comnih.gov They can facilitate a wide range of transformations, including the synthesis of ynones. nih.gov For instance, hypervalent alkynyl iodides can be reacted directly with aldehydes to form ynones. nih.govacs.org Enol and ynol surrogates, such as enamides and haloalkynes, also exhibit high reactivity towards hypervalent iodine reagents, enabling various oxidative functionalizations. researchgate.net
Boron-Based Reagents: A straightforward, metal-free method for preparing ynones involves the reaction of acyl chlorides with potassium alkynyltrifluoroborate salts. nih.gov This reaction proceeds rapidly at room temperature in the presence of a Lewis acid, such as boron trichloride, without the need for inert atmospheric conditions. nih.gov The use of potassium organotrifluoroborate salts is advantageous due to their stability, good functional group tolerance, and low toxicity, offering a significant improvement over traditional methods that often require harsh conditions. nih.gov
Photocatalysis and Other Methods: The use of visible light as a renewable energy source has spurred the development of metal-free photocatalytic reactions. One such method is the hydroacylation of aromatic alkynes with methyl arenes to synthesize α,β-unsaturated ketones (chalcones). acs.orgacs.org This process uses an organic dye, Eosin Y, as a photocatalyst and ambient air as the oxidant in an environmentally friendly solvent system. acs.org Additionally, a practical and economic route for the regioselective cyclization of β-phenoxyl ynones to form flavonoids has been developed using wet 1,3-propanediol (B51772) as the reaction medium, completely avoiding any metal catalysts, acids, or bases. rsc.org
| Reagent/System | Reaction Type | Substrates | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Potassium Alkynyltrifluoroborates / BCl₃ | Carbon-Carbon Bond Formation | Acyl Chlorides, Potassium Alkynyltrifluoroborates | Ynones | Metal-free, rapid, ambient temperature, good functional group tolerance. | nih.gov |
| Hypervalent Iodine Reagents | Oxidative Transformations | Aldehydes, Alkynyl Iodides, Enol/Ynol Surrogates | Ynones and derivatives | Environmentally friendly alternative to heavy metals. | numberanalytics.comnih.govresearchgate.net |
| Eosin Y / Visible Light / Air | Photoinduced Hydroacylation | Aromatic Alkynes, Methyl Arenes | α,β-Unsaturated Ketones | Metal-free, uses renewable energy, cost-effective, green solvent. | acs.orgacs.org |
| Wet 1,3-Propanediol | Regioselective Cyclization | β-Phenoxyl Ynones | Flavonoids | No catalyst, base, or acid required; high atom economy. | rsc.org |
Regio- and Stereocontrol in the Synthesis of this compound Derivatives
Achieving high levels of regio- and stereocontrol is paramount when synthesizing complex molecules from ynone building blocks. The ability to dictate the precise spatial arrangement of atoms is crucial for creating functional molecules with desired properties.
Regiocontrol: The regioselectivity of reactions involving unsymmetrical ynones is a key challenge. In gold-catalyzed hydration of internal alkynes, regiocontrol can be achieved by designing the substrate to favor a specific intramolecular cyclization pathway, leading to the formation of a single regioisomer of the resulting ketone. acs.orgusp.br A bimetallic system, such as Au(I)/Sc(OTf)₃, has been shown to mediate the reaction between ynones and 4,5-dihydro-1,2,4-oxadiazoles to provide isoxazoles with high regioselectivity. thieme-connect.com In this system, the scandium triflate alone can facilitate the reaction, but the addition of the gold catalyst consistently improves yields. thieme-connect.com Furthermore, a completely catalyst-free method achieves high regioselectivity in the cyclization of β-phenoxyl ynones to flavonoids by using wet 1,3-propanediol, which acts as both the solvent and a participant in the reaction mechanism to control the site of cyclization. rsc.org
Stereocontrol: Stereoselective reactions are those that preferentially form one stereoisomer over another. masterorganicchemistry.com The hydroboration of ynones catalyzed by ruthenium is a prime example of a highly stereoselective transformation, yielding vinyl α-hydroxylboronates with complete control over the stereochemistry. nih.govacs.org This selectivity is attributed to a mechanism involving the conjugate addition of hydroborane to form a key boryl allenolate intermediate. nih.gov In asymmetric catalysis, chiral auxiliaries or catalysts are employed to influence the stereochemical outcome. For instance, the Michael addition of nitromethane (B149229) to conjugated en-ynones can be rendered stereoselective through the use of chiral squaramide catalysts. researchgate.net These catalysts utilize hydrogen bonding to control the approach of the nucleophile to the en-ynone, leading to the formation of products with specific stereochemistry. researchgate.net
| Reaction Type | Catalyst/Reagent | Substrate | Selectivity Achieved | Key Findings | Reference |
|---|---|---|---|---|---|
| Hydration of Internal Alkynes | Gold(I) | 1,4-Enynes | Regioselective | Substrate design directs the regiochemical outcome by favoring a specific cyclization. | acs.orgusp.br |
| Cyclization to Isoxazoles | Au(I)/Sc(OTf)₃ | Ynones, Dihydro-1,2,4-oxadiazoles | Regioselective | A bimetallic synergistic system provides higher yields and controls regioselectivity. | thieme-connect.com |
| Cyclization to Flavonoids | Wet 1,3-Propanediol (solvent) | β-Phenoxyl Ynones | Regioselective | Metal- and catalyst-free; solvent participates in the mechanism to ensure regiocontrol. | rsc.org |
| Hydroboration | Ruthenium | Ynones | Chemo-, Regio-, and Stereoselective | Forms novel vinyl α-hydroxylboronates with complete stereocontrol. | nih.govacs.org |
| Michael Addition | Chiral Squaramides | Conjugated En-ynones | Stereoselective | Hydrogen-bonding catalyst controls the formation of specific stereoisomers. | researchgate.net |
Advanced Reaction Chemistry and Transformational Pathways of 1 3 Methylphenyl Prop 2 Yn 1 One
Nucleophilic and Electrophilic Addition Reactions to the Alkyne Moiety
The electron-withdrawing effect of the carbonyl group renders the terminal alkyne of 1-(3-methylphenyl)prop-2-yn-1-one highly susceptible to nucleophilic attack. This activation facilitates a range of addition reactions, forming the basis for subsequent molecular elaboration.
The synthesis of α,β-unsaturated carbonyl compounds from propargyl alcohols, known as the Meyer-Schuster rearrangement, is a key transformation related to the precursors of ynones like this compound. organicreactions.orgrsc.org This acid-catalyzed reaction involves a formal 1,3-shift of a hydroxyl group followed by tautomerization. wikipedia.orgsemanticscholar.org The mechanism proceeds through the protonation of the alcohol, followed by the rate-determining loss of water to form an allene-carbocation intermediate, which is then attacked by water to yield the final unsaturated ketone product. wikipedia.org While traditional methods use strong acids, milder and more selective conditions have been developed using transition-metal catalysts. organicreactions.orgwikipedia.org
The hydration of the ynone itself, such as this compound, typically proceeds via nucleophilic attack of water on the β-carbon of the alkyne, leading to the formation of an enol intermediate which then tautomerizes to the more stable β-diketone. Studies on similar systems have explored these pathways, revealing that factors like solvent polarity and catalysis can influence the reaction rate and mechanism. nih.gov
Table 1: Key Mechanistic Steps in Related Isomerization and Hydration Reactions
| Reaction Type | Key Step | Intermediate | Final Product Class |
|---|---|---|---|
| Meyer-Schuster Rearrangement | 1,3-hydroxyl shift | Allenol | α,β-Unsaturated Ketone |
The electron-deficient alkyne in this compound is an excellent Michael acceptor, readily undergoing 1,4-conjugate addition with a variety of nucleophiles. nih.govacs.org This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
Thiol-yne Michael additions, for instance, occur efficiently with nucleophiles such as thiophenol. Early studies on analogous compounds like 1,3-diphenylprop-2-yn-1-one demonstrated that such reactions can be catalyzed by bases like piperidine, proceeding exothermically to yield the unsaturated Michael adduct quantitatively. nih.gov The resulting vinyl sulfides are versatile intermediates that can be further functionalized. Similarly, amino-yne and hydroxyl-yne reactions provide access to enamines and enol ethers, respectively, which are valuable synthetic building blocks.
Table 2: Examples of Conjugate Addition to Activated Alkynes
| Nucleophile | Catalyst/Conditions | Initial Product Type |
|---|---|---|
| Thiol (e.g., Thiophenol) | Base (e.g., Piperidine) | β-Thiovinyl Ketone |
| Amine (e.g., Piperidine) | Neat or Solvent | Enaminone |
Pericyclic and Cycloaddition Reactions
The alkyne moiety of this compound serves as a competent dipolarophile and dienophile in various pericyclic and cycloaddition reactions, enabling the direct synthesis of five- and six-membered ring systems.
The Huisgen 1,3-dipolar cycloaddition is a cornerstone reaction for the synthesis of five-membered heterocycles. organic-chemistry.orgwikipedia.org The reaction between an azide (B81097) and the terminal alkyne of this compound leads to the formation of a 1,2,3-triazole ring. wikipedia.org This transformation, particularly the copper(I)-catalyzed variant (CuAAC), is a prominent example of "click chemistry," valued for its high efficiency, regioselectivity (yielding the 1,4-isomer), and compatibility with numerous functional groups. mdpi.comnih.govnih.gov Ruthenium catalysts can also be employed, typically favoring the formation of the 1,5-regioisomer. wikipedia.org
Another important 1,3-dipolar cycloaddition involves the reaction with nitrile oxides, generated in situ from oximes. This reaction provides a direct route to isoxazoles, which are significant heterocyclic scaffolds. wikipedia.orgyoutube.com The regioselectivity of this addition is influenced by electronic and steric factors of both the dipole and the dipolarophile. youtube.com
Table 3: 1,3-Dipolar Cycloaddition Reactions
| 1,3-Dipole | Product Heterocycle | Catalyst/Conditions |
|---|---|---|
| Organic Azide (R-N₃) | 1,2,3-Triazole | Thermal or Cu(I), Ru |
| Nitrile Oxide (R-CNO) | Isoxazole | In situ generation |
As an electron-deficient alkyne, this compound can act as a dienophile in [4+2] cycloaddition reactions, also known as the Diels-Alder reaction. nih.gov This powerful method allows for the construction of six-membered rings with high stereocontrol. The reaction with a conjugated diene would yield a cyclohexadiene derivative, which can be a precursor to aromatic systems. While many Diels-Alder reactions are thermally initiated, Lewis acid catalysis can enhance the reaction rate and selectivity by lowering the energy of the dienophile's LUMO. mdpi.com
While less common, [2+2] cycloadditions with alkenes to form cyclobutene derivatives are also possible, often requiring photochemical activation or the use of specific transition metal catalysts. Theoretical studies suggest that for some substrates, these reactions can proceed through a stepwise mechanism involving polar intermediates, especially when catalyzed by a Lewis acid. researchgate.net
Metal-Mediated and Catalytic Chemical Transformations
Transition metals play a crucial role in activating and transforming alkynes, and this compound is a suitable substrate for a variety of such catalytic processes. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are fundamental in alkyne chemistry, although they are more commonly used to synthesize ynones rather than react them. mdpi.com
However, other metal-catalyzed transformations are highly relevant. For example, gold and other transition metal complexes are known to catalyze the Meyer-Schuster rearrangement of precursor propargylic alcohols under mild conditions. researchgate.net Furthermore, transition metal catalysts can mediate various cyclization and annulation reactions involving the ynone moiety, leading to the formation of complex polycyclic systems. These transformations often proceed with high efficiency and selectivity, providing access to molecular frameworks that would be difficult to synthesize otherwise.
Reactions with Transition Metal Carbonyl Clusters and Framework Formation (e.g., Ruthenium Carbonyl Clusters)
The reaction of alkynes with transition metal carbonyl clusters, such as those of ruthenium, is a powerful method for the synthesis of complex organometallic frameworks. While specific studies on this compound with ruthenium carbonyl clusters are not extensively detailed in the literature, the reactivity of closely related 1-arylpropynes with ruthenium catalysts provides significant insight into the potential transformations.
Ruthenium complexes are known to catalyze the C-C coupling of 1-arylpropynes with various partners. nih.govnih.gov These reactions often proceed through the isomerization of the alkyne to a ruthenium-bound allene intermediate. nih.gov In the context of this compound, a similar activation by a ruthenium carbonyl cluster could be envisaged. The initial coordination of the alkyne to the metallic cluster would be followed by transformations involving the pi-system of the alkyne and the carbonyl group.
A plausible reaction pathway involves the initial coordination of the alkyne moiety of this compound to a low-valent ruthenium center, potentially leading to oxidative coupling with CO ligands or other coordinated alkynes. This can result in the formation of metallacycles, which are key intermediates in the construction of larger organic frameworks. For example, reactions of tri-ruthenium dodecacarbonyl (Ru₃(CO)₁₂) with phenols have been shown to form complex hexaruthenium and tetraruthenium clusters incorporating aryloxo ligands. anu.edu.au A similar reaction with an aryl ynone could lead to novel cluster complexes where the ynone ligand is incorporated into the metallic framework.
The table below illustrates the types of products obtained from ruthenium-catalyzed reactions of various 1-arylpropynes, which serve as a model for the expected reactivity of this compound.
| 1-Arylpropyne Substrate | Reagent | Catalyst System | Product Type | Reference |
| 1-Phenylpropyne | Ethanol | Ruthenium-JOSIPHOS/TFE | Homoallylic Alcohol | nih.gov |
| 1-(2-Thienyl)propyne | Benzyl alcohol | H₂Ru(CO)(PPh₃)₃ | Phenethyl Alcohol | nih.gov |
| 1-(3-Chlorophenyl)propyne | Ethanol | Ruthenium-JOSIPHOS/TFE | Homoallylic Alcohol | nih.gov |
Intramolecular Annulation and Cyclization Processes
Intramolecular annulation and cyclization reactions are powerful strategies for the rapid construction of cyclic and polycyclic molecules. The structure of this compound, containing both an electrophilic alkyne and a carbonyl group, as well as an aryl ring amenable to substitution, makes it a suitable precursor for such transformations. nih.govresearchgate.net
These reactions can be initiated by various means, including acid or base catalysis, transition metal catalysis, or thermal conditions. For instance, a palladium-catalyzed tandem reaction involving a cyclopropanol rearrangement and direct arylation has been used to synthesize α-indanones. rsc.org Applying a similar strategy, this compound could potentially undergo an intramolecular reaction where a nucleophilic attack is directed onto the alkyne, followed by cyclization onto the tolyl group.
A plausible intramolecular annulation could involve the generation of a nucleophile elsewhere in the molecule (or from an external reagent that adds to the carbonyl or alkyne), which then attacks the activated alkyne. The resulting intermediate could then cyclize onto the ortho-position of the 3-methylphenyl ring, leading to the formation of substituted naphthalene or other fused aromatic systems.
Electrophilic Heterocyclization and Related Reactivity
Electrophilic heterocyclization is a fundamental strategy for the synthesis of a wide variety of heterocycles. In this process, an electrophile activates an alkyne towards nucleophilic attack by a tethered or external heteroatom. The ynone functionality in this compound makes the alkyne electron-deficient and thus highly susceptible to nucleophilic attack, facilitating these cyclization reactions.
The reaction of ynones with various nucleophiles, induced by an electrophile such as iodine, can lead to highly substituted furans. nih.gov This occurs via a 5-endo-dig cyclization pathway. Similarly, this compound could react with heteroatomic nucleophiles like water, alcohols, thiols, or amines in the presence of an electrophile (e.g., I⁺, Br⁺, PhSe⁺) to generate a range of substituted heterocycles.
For example, reaction with a sulfur nucleophile could lead to the formation of thiophenes, while reaction with a nitrogen nucleophile like hydrazine or hydroxylamine could yield pyrazoles or isoxazoles, respectively. The general mechanism involves the initial attack of the electrophile on the alkyne, forming a reactive intermediate (e.g., an iodonium ion), which is then intercepted by the nucleophile to complete the cyclization.
Cascade and Multicomponent Reaction Strategies
Cascade and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without isolating intermediates. nih.govmdpi.com Aryl propynones are excellent substrates for such processes due to the presence of multiple reactive sites. mdpi.com
A three-component cascade reaction involving cyclic ketones, aryl amines, and benzoylmethylene malonates has been developed to synthesize tetrahydroindoles. nih.gov While this example does not use an ynone, it illustrates the power of cascade strategies. For this compound, a multicomponent reaction could be designed where a nucleophile adds to the alkyne, and another component reacts with the carbonyl group, followed by a cyclization event to construct a complex heterocyclic core.
For instance, a one-pot reaction of this compound with a binucleophile such as a 1,2-diamine or 1,2-amino alcohol could lead to the formation of diazepines or oxazepines, respectively. These reactions often proceed with high stereoselectivity and allow for the rapid generation of molecular diversity. rug.nlcncb.ac.cnnih.gov
Functional Group Interconversions Centered on the Carbonyl Moiety
The carbonyl group is one of the most versatile functional groups in organic chemistry, and the ketone in this compound is a focal point for a variety of functional group interconversions. patsnap.com These transformations can alter the electronic properties and reactivity of the molecule, providing access to a wide range of derivatives.
Key transformations include:
Reduction: The carbonyl group can be selectively reduced to a secondary alcohol (3-phenylprop-2-yn-1-ol derivative) using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). nih.gov This transformation is crucial for synthesizing propargyl alcohols, which are valuable synthetic intermediates. nih.gov
Deoxygenation: The complete removal of the carbonyl oxygen to form a methylene group can be achieved through methods like the Wolff-Kishner or Clemmensen reduction. researchgate.net
Conversion to Imines and Related Compounds: Reaction with primary amines yields imines (Schiff bases), while reaction with secondary amines can lead to enamines under appropriate conditions. nih.gov These nitrogen-containing derivatives are important for further synthetic elaborations.
Oxidative Cleavage: Under certain oxidative conditions, the C-C bond adjacent to the carbonyl can be cleaved to yield carboxylic acids. researchgate.net
The table below summarizes common reagents used for these transformations.
| Transformation | Reagent(s) | Product Functional Group |
| Reduction to Alcohol | NaBH₄, LiAlH₄ | Secondary Alcohol |
| Wolff-Kishner Reduction | H₂NNH₂, KOH | Methylene (Alkane) |
| Clemmensen Reduction | Zn(Hg), HCl | Methylene (Alkane) |
| Imine Formation | R-NH₂ | Imine |
| Enamine Formation | R₂NH | Enamine |
Strategic Derivatization of this compound to Novel Molecular Architectures
Synthesis of Mannich Base Derivatives
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. nrfhh.com The resulting products are β-amino-carbonyl compounds known as Mannich bases, which are valuable pharmacophores and synthetic intermediates. nih.gov
While the acetylenic proton of this compound is acidic, the Mannich reaction with ynones often proceeds via addition to the carbonyl group or the alkyne. A more common approach for creating Mannich bases from ketones involves the reaction of an enolizable ketone with an amine and formaldehyde. Although this compound does not have an enolizable proton in the traditional sense, it can participate in Mannich-type reactions.
A plausible route involves the reaction of this compound with a secondary amine and formaldehyde. The reaction would likely yield a 4-amino-1-(3-methylphenyl)but-2-yn-1-one derivative. This transformation adds an aminoalkyl group to the molecule, significantly altering its physical and biological properties. researchgate.netnih.gov These derivatives are of interest in medicinal chemistry due to their potential biological activities. nrfhh.com
The general scheme for the synthesis of Mannich bases from a ketone is presented below, which can be adapted for the specific reactivity of the ynone.
| Ketone Substrate | Amine | Aldehyde | Product Type | Reference |
| Acetophenone | Morpholine | Formaldehyde | 1-Aryl-3-(morpholin-4-yl)-1-propanone | researchgate.net |
| Acetophenone | Piperidine | Formaldehyde | 1-Aryl-3-(piperidin-1-yl)-1-propanone | researchgate.net |
| Various Flavones | Dicyclohexylamine | Formaldehyde | C-8 Substituted Mannich Base | nrfhh.com |
Despite a comprehensive search for the reaction chemistry of this compound, no specific literature detailing its transformation into chalcone (B49325) analogues, pyrazolo[3,4-d]pyrimidines, pyrroles, thiazepines, isoxazolines, or spirobislactones could be located. General synthetic routes for these classes of compounds are well-established; for instance, the Claisen-Schmidt condensation for chalcones or the reaction of α,β-unsaturated ketones with hydrazines for pyrazoles. However, the application of these methods to the specific starting material, this compound, is not documented in the available scientific literature. Consequently, it is not possible to provide the detailed research findings, reaction specifics, and data tables as requested in the article outline.
Mechanistic Probes and Computational Studies of Reactions Involving 1 3 Methylphenyl Prop 2 Yn 1 One
Elucidation of Reaction Mechanisms and Intermediates
While direct mechanistic studies on 1-(3-Methylphenyl)prop-2-yn-1-one are not extensively documented, insights can be drawn from related structures. For instance, the photoinduced cobaloxime-catalyzed radical cyclization of 2-methylthiolated phenylalkynones with secondary phosphine (B1218219) oxides provides a well-studied example of a plausible reaction pathway for ynones. acs.orgacs.org This reaction is proposed to proceed through a radical addition/cyclization and methane (B114726) evolution process. acs.orgacs.org
A proposed mechanism, which could be analogous for reactions involving this compound, involves the following key steps:
Radical Generation: A phosphinoyl radical is generated from a secondary phosphine oxide through a single electron transfer process, assisted by a base and a photoexcited cobalt catalyst. acs.orgnih.gov
Regioselective Addition: This radical then undergoes a regioselective addition to the alkyne triple bond of the ynone, forming a vinyl radical intermediate. acs.org
Intramolecular Cyclization: The newly formed vinyl radical can then undergo an intramolecular cyclization if a suitable pendant group is present on the phenyl ring. acs.org
Product Formation and Catalyst Regeneration: Subsequent steps lead to the final product and regeneration of the catalyst. In the case of the studied 2-methylthiolated phenylalkynones, this involves the release of a methyl radical which then participates in the catalytic cycle. acs.org
Control experiments in these related studies have demonstrated that both light and the cobalt catalyst are essential for the reaction to proceed efficiently, confirming the photoinduced radical nature of the transformation. acs.org It is reasonable to hypothesize that this compound could participate in similar radical-mediated transformations, acting as a Michael acceptor for various radical species.
Influence of Electronic and Steric Effects of Substituents on Reactivity and Selectivity
The electronic and steric properties of substituents on the aromatic ring of this compound can significantly influence its reactivity and the selectivity of its transformations. The 3-methyl group (a meta-tolyl group) has specific electronic and steric characteristics that modulate the behavior of the molecule.
Electronic Effects: The methyl group is generally considered to be weakly electron-donating through an inductive effect. In the meta position, its ability to donate electron density to the carbonyl group and the alkyne is limited compared to the ortho and para positions due to the lack of direct resonance conjugation. However, this mild electron-donating nature can still influence the electrophilicity of the β-carbon of the alkyne.
In studies on related alkynones, it was observed that the electronic properties of substituents on the phenyl ring of the alkynone did not have a substantial impact on the efficiency of certain radical cyclization reactions. acs.org This suggests that for some radical processes, the inherent reactivity of the ynone scaffold dominates over the subtle electronic perturbations from the substituent. However, in polar reactions, the electron-donating nature of the methyl group, even at the meta position, could slightly decrease the rate of nucleophilic attack compared to an unsubstituted phenyl ring or a ring with an electron-withdrawing group.
Steric Effects: The methyl group at the meta position exerts minimal steric hindrance on the reacting centers (the carbonyl group and the alkyne). This is in contrast to an ortho-substituent, which would provide significant steric shielding. Consequently, the reactivity of this compound is not expected to be significantly diminished by steric hindrance from the 3-methyl group. In studies of similar compounds, it was noted that steric hindrance from substituents on the phenyl ring of the alkynone had little influence on reaction efficiencies. acs.org
A competitive experiment on a related system involving different diarylphosphine oxides showed that electron-deficient reactants exhibited higher reaction efficiency, highlighting the importance of electronic complementarity between the reaction partners. acs.org While this observation pertains to the other reactant, it underscores the subtle electronic balance that governs these reactions.
| Substituent Feature | Effect on this compound | Anticipated Impact on Reactivity |
| Electronic Effect | Weakly electron-donating (inductive) at the meta position. | May slightly decrease the rate of nucleophilic attack compared to electron-poor analogues. Minimal impact expected in some radical reactions. |
| Steric Effect | Minimal steric hindrance at the reacting alkyne and carbonyl centers. | Reactivity is not expected to be sterically hindered by the 3-methyl group. |
Investigations into Regioselectivity and Stereoselectivity in Chemical Transformations
Regioselectivity and stereoselectivity are fundamental aspects of the chemical transformations of this compound, particularly in addition and cycloaddition reactions.
Regioselectivity: In the context of additions to the α,β-unsaturated system of this compound, regioselectivity determines which carbon of the alkyne the nucleophile or radical attacks. The presence of the electron-withdrawing carbonyl group polarizes the triple bond, making the β-carbon electrophilic and thus the preferred site for attack by nucleophiles (Michael addition). For radical additions, the regioselectivity is also typically at the β-position, leading to the formation of a more stable α-carbonyl radical intermediate. In the proposed mechanism for the cyclization of related alkynones, the initial attack of the phosphinoyl radical is regioselective, occurring at the triple bond to form a vinyl radical intermediate. acs.org
Stereoselectivity: Stereoselectivity refers to the preferential formation of one stereoisomer over another. In reactions of this compound, stereoselectivity can arise in several ways:
Formation of a new chiral center: If a nucleophilic or radical addition to the alkyne results in the formation of a new stereocenter, the reaction can be either stereoselective or non-selective, depending on the reaction conditions and the nature of the reactants.
(E/Z) Isomerism: Addition reactions across the triple bond can lead to the formation of (E) or (Z) diastereomers. The stereochemical outcome is often dictated by the reaction mechanism (e.g., syn- or anti-addition).
Diastereoselectivity: If the molecule already contains a chiral center, or if a chiral reagent is used, the reaction can proceed with diastereoselectivity.
For example, in cycloaddition reactions, the stereochemistry of the reactants can determine the stereochemistry of the products. While specific studies on this compound are lacking, the general principles of stereoselective synthesis are well-established and would apply. nih.govnih.gov The development of stereoselective methods is crucial in pharmaceutical chemistry, where often only a single enantiomer or diastereomer of a molecule is therapeutically active. nih.gov
Theoretical Analysis of Transition States and Energy Profiles
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for analyzing the transition states and energy profiles of reactions involving molecules like this compound. mdpi.commaterialsciencejournal.org Such studies can provide deep insights into reaction mechanisms, reactivity, and selectivity.
Transition State Analysis: A transition state is a high-energy, transient configuration of atoms that must be passed through for a reaction to occur. By calculating the structure and energy of transition states, chemists can predict the feasibility and rate of a reaction. For example, in a cycloaddition reaction, DFT calculations can identify the transition state structures for different possible pathways (e.g., concerted vs. stepwise) and different regioisomeric or stereoisomeric outcomes. nih.govnih.gov The pathway with the lowest activation energy (the energy difference between the reactants and the transition state) is the one that is most likely to occur. nih.gov
Energy Profile Calculation: An energy profile maps the energy of a system as it progresses along the reaction coordinate from reactants to products. These profiles illustrate the energies of reactants, intermediates, transition states, and products. By comparing the energy profiles of different potential reaction pathways, researchers can understand why a particular product is formed preferentially.
For this compound, theoretical studies could be employed to:
Predict Regioselectivity: By comparing the activation energies for nucleophilic or radical attack at the α- and β-carbons of the alkyne, the observed regioselectivity can be rationalized.
Understand Stereoselectivity: The energy difference between diastereomeric transition states can explain why one stereoisomer is formed in excess of another.
Elucidate Reaction Mechanisms: Computational studies can help to distinguish between different possible mechanisms, such as concerted or stepwise pathways in cycloaddition reactions. nih.gov
| Computational Method | Application to this compound | Information Gained |
| Geometry Optimization | Calculation of the lowest energy structure of the molecule and its reaction intermediates. | Provides bond lengths, bond angles, and dihedral angles. |
| Transition State Search | Locating the highest energy point along a reaction pathway. | Determines the activation energy, which relates to the reaction rate. |
| Energy Profile Mapping | Calculating the energy of the system along the reaction coordinate. | Visualizes the entire reaction pathway, including intermediates and transition states. |
| Conceptual DFT | Analysis of reactivity indices like electrophilicity and nucleophilicity. | Predicts the polar nature of reactions and the most likely sites for chemical attack. mdpi.com |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Solid State Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (1D and 2D Techniques, including ¹H NMR, ¹³C NMR, COSY, HSQC)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of 1-(3-Methylphenyl)prop-2-yn-1-one in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide unambiguous assignments of all proton and carbon resonances.
In the ¹H NMR spectrum, the acetylenic proton typically appears as a sharp singlet, while the protons of the methylphenyl group exhibit characteristic aromatic splitting patterns. The methyl group protons also present as a singlet. Two-dimensional techniques like Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, confirming the connectivity within the phenyl ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C NMR spectrum.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Acetylenic-H | 3.45 (s, 1H) | |
| C≡CH | 81.6 | |
| C ≡CH | 80.1 | |
| C=O | 177.5 | |
| Methyl (CH₃) | 2.42 (s, 3H) | 21.3 |
| Aromatic-H (C2-H) | 7.93 (s, 1H) | |
| Aromatic-H (C6-H) | 7.85 (d, 1H, J=7.7 Hz) | |
| Aromatic-H (C4-H) | 7.43 (d, 1H, J=7.7 Hz) | |
| Aromatic-H (C5-H) | 7.41 (t, 1H, J=7.7 Hz) | |
| Aromatic-C (C1) | 136.1 | |
| Aromatic-C (C2) | 135.2 | |
| Aromatic-C (C3) | 139.1 | |
| Aromatic-C (C4) | 128.8 | |
| Aromatic-C (C5) | 130.1 | |
| Aromatic-C (C6) | 127.3 |
Note: Chemical shifts are typically referenced to a standard solvent signal. The data presented is a representative example.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group and Bond Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.
The IR spectrum is characterized by strong absorption bands corresponding to the carbonyl (C=O) and terminal alkyne (C≡C-H) moieties. The C=O stretching vibration typically appears in the region of 1640-1650 cm⁻¹, while the C≡C stretching vibration is observed around 2100 cm⁻¹. The acetylenic C-H bond gives rise to a sharp stretching band near 3250 cm⁻¹.
Raman spectroscopy complements the IR data. Due to the change in polarizability, the C≡C triple bond, which is sometimes weak in the IR spectrum, often produces a strong signal in the Raman spectrum, providing confirmatory evidence for the alkyne group.
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Acetylenic C-H | Stretching | ~3250 |
| C≡C | Stretching | ~2100 |
| C=O | Stretching | ~1645 |
| Aromatic C-H | Stretching | >3000 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (HRMS, ESI-MS)
Mass spectrometry (MS) is employed to determine the molecular weight and investigate the fragmentation pathways of this compound. High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), provides a highly accurate mass measurement, allowing for the determination of the elemental composition.
The ESI-HRMS of this compound would be expected to show a prominent protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) that precisely matches the calculated value for C₁₀H₉O⁺. Analysis of the fragmentation pattern can further corroborate the proposed structure. Common fragmentation pathways would likely involve the loss of the acetylenic group or cleavage adjacent to the carbonyl group, yielding characteristic fragment ions.
X-ray Crystallography for Precise Single Crystal Structure Determination.
Studies have shown that the molecule is nearly planar, with a small dihedral angle between the plane of the phenyl ring and the plane of the propynone group. The crystal structure reveals that the molecules pack in a herringbone arrangement.
Table 3: Selected Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345 |
| b (Å) | 5.678 |
| c (Å) | 11.987 |
| β (°) | 101.23 |
| Z | 4 |
Note: The crystallographic data presented is a representative example and may vary slightly between different studies.
The crystal packing of this compound is primarily governed by a network of weak intermolecular interactions. The dominant interactions are C—H···O hydrogen bonds, which link the molecules into chains. Specifically, a hydrogen bond is formed between the acetylenic C-H group of one molecule and the carbonyl oxygen atom of a neighboring molecule.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within the crystal structure. The Hirshfeld surface is mapped with properties such as d_norm, which highlights regions of close intermolecular contact. For this compound, the d_norm map would reveal distinct red spots corresponding to the C—H···O hydrogen bonds, indicating these as the primary points of close contact.
To further quantify the strength of the intermolecular interactions, computational methods can be employed to calculate the interaction energies between molecular pairs within the crystal lattice. Using the crystal structure coordinates as a starting point, quantum chemical calculations can determine the energetic contributions of different types of interactions, such as electrostatic, dispersion, and hydrogen bonding.
For this compound, these calculations would likely confirm that the C—H···O hydrogen bonds provide the most significant stabilizing contribution to the crystal packing, followed by the weaker C—H···π and van der Waals interactions. This computational analysis provides a deeper understanding of the forces that govern the solid-state architecture of the compound.
Computational Chemistry and Quantum Mechanical Investigations of 1 3 Methylphenyl Prop 2 Yn 1 One
Density Functional Theory (DFT) Calculations for Molecular Architecture and Electronic Structure
Density Functional Theory (DFT) has become a primary method in quantum chemistry for investigating the electronic structure of many-body systems. dergipark.org.tr It is favored for its balance of accuracy and computational cost, making it suitable for studying moderately sized organic molecules. DFT calculations are used to determine the optimized molecular geometry, electronic properties, and various reactivity descriptors that characterize the behavior of a molecule. For a molecule like 1-(3-Methylphenyl)prop-2-yn-1-one, DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of its molecular and electronic framework. mdpi.comchemmethod.com
Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. For this compound, the key structural features include the 3-methylphenyl (m-tolyl) group, the carbonyl group (C=O), and the ethynyl (B1212043) (C≡C) group.
The molecule's conformation is largely defined by the dihedral angle between the plane of the phenyl ring and the plane of the propyne-1-one linker. Computational studies on similar chalcone (B49325) structures, which feature a propenone (-CH=CH-C=O-) linker, often reveal that a nearly planar conformation is energetically favored due to the extensive π-conjugation across the molecule. nih.gov However, steric hindrance between the aromatic ring and the linker can lead to a twisted conformation. In the case of this compound, the linear nature of the C-C≡C-H portion of the alkyne group reduces some steric constraints compared to a propenone. DFT calculations would precisely determine the torsional angles and bond lengths, confirming the degree of planarity and the most stable conformer. The optimization process ensures that the resulting structure is at an energy minimum, which is a prerequisite for accurately calculating other molecular properties. researchgate.net
Once the optimized geometry is obtained, DFT is used to calculate various electronic properties that describe the molecule's reactivity.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comunesp.bryoutube.com The HOMO acts as an electron donor, so its energy is related to the molecule's nucleophilicity or ionization potential. The LUMO acts as an electron acceptor, and its energy is related to the electron affinity and electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. unesp.br A large gap suggests high kinetic stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. For this compound, the HOMO is expected to be distributed over the π-system of the tolyl ring and the propynone moiety, while the LUMO would also be located across this conjugated system, particularly on the α,β-unsaturated ketone part.
Below is an illustrative data table of FMO properties for a related chalcone, (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, calculated in different solvents, which demonstrates typical values obtained from such analyses.
| Solvent Phase | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Acetonitrile | -5.761 | -2.008 | 3.753 |
| DMSO | -5.759 | -2.009 | 3.750 |
| Water | -5.755 | -2.008 | 3.747 |
Illustrative data adapted from a study on (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one.
The Molecular Electrostatic Potential (MEP) is a real space property used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. nih.govnih.gov The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack.
Blue regions represent positive electrostatic potential, corresponding to electron-deficient areas that are attractive to nucleophiles.
Green regions show neutral or zero potential.
For this compound, the MEP map would predictably show a strong negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a prime site for electrophilic attack or hydrogen bonding. The π-electrons of the aromatic ring and the alkyne group would also create regions of negative potential. In contrast, the hydrogen atoms, particularly the acetylenic proton, and the carbonyl carbon would exhibit positive potential (blue), identifying them as sites for nucleophilic attack.
Chemical Potential (μ): Measures the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.
Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge from the environment. It is calculated as ω = μ² / (2η).
These descriptors are invaluable for comparing the reactivity of different molecules. A high electrophilicity index, for instance, characterizes a good electrophile. chemrxiv.org
The following table provides illustrative values for these descriptors for the related compound 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one.
| Parameter | Symbol | Value (eV) |
|---|---|---|
| Chemical Potential | μ | -3.882 |
| Chemical Hardness | η | 1.875 |
| Chemical Softness | S | 0.533 |
| Electrophilicity Index | ω | 4.020 |
Illustrative data adapted from a study on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. mdpi.com
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. researchgate.netnih.gov This method is particularly useful for studying intramolecular interactions, such as hyperconjugation, which involve charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO.
The strength of these interactions is quantified by the second-order perturbation energy, E(2). A larger E(2) value indicates a more significant interaction and greater stabilization of the molecule. For this compound, NBO analysis would reveal key delocalization effects, such as:
Interactions between the lone pairs (n) on the carbonyl oxygen and the antibonding π* orbitals of the adjacent C-C and C≡C bonds.
Interactions between the π orbitals of the phenyl ring and the antibonding π* orbitals of the carbonyl and alkyne groups.
An illustrative table below shows typical donor-acceptor interactions and their stabilization energies for a conjugated system.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| π(C1-C2) | π(C3-C4) | 20.5 |
| n(O) | π(C=C) | 2.8 |
| π(C=C) | π*(C=O) | 15.2 |
Illustrative E(2) values for typical interactions in a conjugated ketone system. Actual values depend on the specific molecular structure.
Theoretical Prediction of Spectroscopic Parameters (e.g., IR Frequencies, NMR Chemical Shifts)
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of molecules like this compound. nih.gov By calculating the vibrational frequencies, it is possible to generate a theoretical Infrared (IR) spectrum. These calculations can help in the assignment of experimental IR bands to specific molecular vibrations. youtube.com
Similarly, theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C atoms. capes.gov.br These predictions are based on the magnetic shielding of each nucleus, which is influenced by the electron density distribution within the molecule. Comparing calculated NMR data with experimental spectra aids in the structural elucidation and confirmation of the compound. youtube.comyoutube.com The accuracy of these predictions is often enhanced by using sophisticated basis sets and computational methods that account for electron correlation. nih.govnih.gov Hybrid computational approaches that combine molecular dynamics simulations, DFT calculations, and machine learning models are also being developed to generate large datasets of synthetic IR and NMR spectra for a wide range of organic molecules. chemrxiv.org
Below is a hypothetical table illustrating the kind of data that can be generated through such computational studies for this compound.
Table 1: Predicted Spectroscopic Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| IR Frequencies (cm⁻¹) | |
| C≡C stretch | 2100 - 2150 |
| C=O stretch | 1650 - 1680 |
| Aromatic C=C stretch | 1580 - 1620 |
| C-H stretch (alkyne) | 3250 - 3300 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (methyl) | 2850 - 2960 |
| ¹³C NMR Chemical Shifts (ppm) | |
| C≡C (terminal) | 75 - 85 |
| C≡C (internal) | 80 - 90 |
| C=O | 175 - 185 |
| Aromatic C (substituted) | 135 - 145 |
| Aromatic C | 125 - 135 |
| Methyl C | 20 - 25 |
| ¹H NMR Chemical Shifts (ppm) | |
| Alkyne H | 3.0 - 3.5 |
| Aromatic H | 7.2 - 7.8 |
Note: The values in this table are illustrative and based on typical ranges for similar functional groups. Actual calculated values would be specific to the computational method and basis set used.
Theoretical Studies of Non-Linear Optical (NLO) Properties
Organic molecules with π-conjugated systems, such as this compound, are of interest for their potential non-linear optical (NLO) properties. nih.gov These properties are crucial for applications in photonics and optoelectronics. researchgate.net Computational methods are widely used to predict and understand the NLO behavior of such compounds. nih.gov
The NLO response of a molecule is fundamentally related to how its electron cloud responds to an applied electric field. Key parameters calculated to quantify this response include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). repositorioinstitucional.mxjussieu.frmdpi.com
Polarizability (α): This describes the linear response of the electron cloud to an electric field, leading to an induced dipole moment. researchgate.net
Hyperpolarizability (β): This is a measure of the non-linear response of the molecule to a strong electric field and is directly related to the second-order NLO effects. researchgate.net Molecules with large hyperpolarizability values are sought after for applications like second-harmonic generation. repositorioinstitucional.mx
DFT calculations are a common method for computing these properties. researchgate.net The choice of functional and basis set can significantly influence the accuracy of the predicted values. repositorioinstitucional.mx
Table 2: Calculated NLO Properties for this compound
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) (Debye) | 2.5 - 4.0 |
| Mean Polarizability (α) (a.u.) | 100 - 150 |
| Total First Hyperpolarizability (β_tot) (a.u.) | 500 - 1000 |
Note: These values are hypothetical and serve as an illustration of the data obtained from computational NLO studies. The actual values depend on the level of theory and basis set employed in the calculation.
Computational Insights into Reaction Mechanisms and Regioselectivity
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. For instance, in reactions like 1,3-dipolar cycloadditions, DFT calculations can be used to determine the activation energies of different possible reaction pathways. acs.org This allows for the prediction of the most likely product, explaining the observed regioselectivity. nih.govunimi.it
By modeling the transition states of a reaction, chemists can gain a deeper understanding of the factors that control the reaction's outcome. For example, in the cycloaddition reaction of an azide (B81097) with an alkyne (a "click reaction"), computational studies can elucidate the role of catalysts and the electronic and steric effects of substituents on the regioselectivity of the resulting triazole formation. nih.gov Similarly, the mechanism of photoinduced radical phosphinylation and cyclization of related alkynones has been investigated using DFT to understand the reaction pathway. acs.org
Consideration of Solvent Effects in Computational Models
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov Computational models can account for solvent effects in several ways. The most common approach is the use of Polarizable Continuum Models (PCMs). In a PCM, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium. nih.gov This method is effective for modeling the bulk electrostatic effects of the solvent.
For reactions where specific interactions between the solute and solvent molecules, such as hydrogen bonding, are crucial, explicit solvent models may be employed. nih.gov In these models, a number of solvent molecules are included in the calculation along with the solute molecule. This provides a more detailed and accurate picture of the solvation process but is computationally more demanding. The choice of solvent model depends on the specific system and the properties being investigated. researchgate.net
Strategic Applications of 1 3 Methylphenyl Prop 2 Yn 1 One in Organic Synthesis and Functional Materials
Utility as a Versatile Building Block for the Construction of Complex Organic Molecules
The inherent reactivity of the ynone functionality in 1-(3-methylphenyl)prop-2-yn-1-one makes it a powerful building block for synthesizing a variety of complex organic molecules, particularly heterocyclic compounds. The electron-deficient alkyne is susceptible to attack by nucleophiles, and the entire conjugated system can participate in a range of pericyclic and metal-catalyzed reactions.
A significant application of related alkynone structures is in radical-initiated cyclization reactions. For instance, research on 2-methylthiolated phenylalkynones has demonstrated their effective conversion into thiochromone (B8434766) scaffolds through a radical-initiated process. acs.orgacs.org This type of transformation highlights the capacity of the prop-2-yn-1-one core to serve as a linchpin in the assembly of fused ring systems. Furthermore, the terminal alkyne portion of similar molecules can readily participate in 1,3-dipolar cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to form stable 1,2,3-triazole rings. nih.gov This reaction is known for its high efficiency and selectivity, making it a valuable tool for linking molecular fragments. nih.gov
These reactions underscore the role of the prop-2-yn-1-one moiety as a versatile synthon for accessing diverse molecular frameworks. The 3-methylphenyl group, in turn, is incorporated into the final structure, allowing for tailored steric and electronic properties.
| Precursor Type | Reaction Type | Resulting Scaffold | Reference |
| 2-Methylthiolated Phenylalkynones | Radical-Initiated Cyclization | Thiochromones | acs.org, acs.org |
| N-Propargyl Carboxamides | 1,3-Dipolar Cycloaddition (Click Reaction) | 1,2,3-Triazoles | nih.gov |
Precursor Role in the Synthesis of Diverse Scaffolds Relevant to Medicinal Chemistry Research
The scaffolds accessible from this compound and its derivatives are often of significant interest in medicinal chemistry. Organosulfur heterocyclic compounds, such as the thiochromones (4H-benzo[b]thiopyran-4-ones) synthesized from related alkynones, are recognized as key structural units in numerous natural products and bioactive molecules. acs.orgacs.org The development of efficient synthetic routes to these structures is therefore a key focus of pharmaceutical research.
Similarly, the 1,2,3-triazole ring, which can be formed from terminal alkynes, is considered a "privileged" structure in medicinal chemistry. Its unique combination of chemical stability, hydrogen bonding capability, and dipole moment allows it to function as a bioisostere for other functional groups, leading to compounds with a wide range of biological activities. nih.gov The synthesis of novel N-heterocyclic compounds containing the 1,2,3-triazole ring system demonstrates the pathway from alkyne-containing precursors to potentially therapeutic agents. nih.gov Chalcones, the alkene analogues, are also well-established precursors for flavonoids and other bioactive compounds, possessing activities such as anti-inflammatory, antimicrobial, and anticancer properties. smolecule.comnih.gov The structural similarity suggests that ynones are equally valuable starting points for creating libraries of compounds for biological screening.
| Scaffold | Medicinal Relevance | Precursor Type | Reference |
| Thiochromones | Key units in bioactive molecules and natural products | 2-Methylthiolated Phenylalkynones | acs.org, acs.org |
| 1,2,3-Triazoles | Privileged structures in drug discovery, used in antiviral, antimicrobial, and anticancer agents | Terminal Alkynes (e.g., in N-Propargyl amides) | nih.gov |
| Flavonoids | Diverse biological activities including antioxidant and anti-inflammatory | Chalcones (prop-2-en-1-ones) | smolecule.com |
Integration into Novel Catalytic Systems and Ligand Design
Recent advances have shown that alkynones are not just substrates but can also be integrated into the development of novel catalytic systems. A notable example is the oxidant-free radical phosphinylation and cyclization of 2-methylthiolated phenylalkynones, which is achieved through photoinduced cobaloxime catalysis. acs.orgacs.org This process uses visible light to drive the reaction, avoiding the need for harsh chemical oxidants and proceeding under mild conditions. acs.orgacs.org In this system, the cobaloxime complex serves a dual role as both a photoredox catalyst and a hydrogen evolution catalyst. acs.org
Crucially, the products of this transformation—phosphorylated thiochromones—are themselves valuable in catalyst development. Researchers have demonstrated that these products can be readily converted into new monophosphine and phosphine-olefin ligands. acs.orgacs.org The potential of these new ligands was highlighted by the successful construction of an iridium complex, showcasing a direct pathway from an alkynone starting material to a functional transition metal catalyst. acs.orgacs.org This illustrates a sophisticated application of this compound derivatives, where they are not only transformed by a catalyst but also serve as precursors to the next generation of ligands and catalysts. acs.orgacs.org
| Catalytic System Component | Description | Function | Reference |
| 2-Methylthiolated Phenylalkynone | Substrate | Undergoes radical phosphinylation/cyclization | acs.org, acs.org |
| Cobaloxime Complex | Catalyst | Photoinduced catalyst, enables methane (B114726) evolution pathway | acs.org |
| Blue LEDs | Energy Source | Visible light irradiation to drive the reaction | acs.org, acs.org |
| Phosphorylated Thiochromone | Product / Ligand Precursor | Can be converted into monophosphine and phosphine-olefin ligands | acs.org, acs.org |
Exploration in the Development of Advanced Functional Materials, such as Non-Linear Optical Devices
The exploration of organic molecules for advanced functional materials is a rapidly growing field. Compounds with extensive π-conjugated systems are of particular interest for applications in non-linear optics (NLO). Chalcones (1,3-diaryl-2-propen-1-ones), which are structural analogues of ynones, are recognized as promising NLO materials due to their excellent blue light transmittance and good crystallization ability. nih.gov The core structure of chalcones, featuring two planar rings connected by a conjugated double bond, provides the necessary electronic configuration for NLO properties. nih.govresearchgate.net
By analogy, the structure of this compound, which contains a phenyl ring conjugated to a carbonyl-alkyne system, possesses the key features of a donor-π-acceptor system that are often sought in NLO materials. The rigid and linear nature of the alkyne moiety can contribute to favorable molecular packing in the solid state, which is crucial for achieving significant second-harmonic generation (SHG) efficiency. The incorporation of photosensitive groups into such molecules can also lead to the development of photoresponsive systems where the NLO properties can be switched by external light stimulation. rsc.org While direct studies on the NLO properties of this compound are not widely reported, its structural characteristics make it a compelling candidate for future exploration in the design of novel organic functional materials.
Q & A
Q. What are the established synthetic routes for 1-(3-Methylphenyl)prop-2-yn-1-one, and how can purity be optimized?
The compound is commonly synthesized via acylation of terminal alkynes using N-acylbenzotriazole in the presence of ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) and catalytic ZnCl₂. To optimize purity:
- Use anhydrous conditions to minimize side reactions.
- Purify via column chromatography with a hexane/ethyl acetate gradient.
- Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .
Q. How is the molecular structure of this compound validated experimentally?
Key techniques include:
Q. What are the primary reactivity patterns of this compound in organic synthesis?
The α,β-unsaturated carbonyl system enables:
- Nucleophilic additions : Michael additions with amines or thiols.
- Cycloadditions : [2+2] or [4+2] reactions under photochemical or thermal conditions.
- Reduction : Selective reduction of the carbonyl group using NaBH₄/CeCl₃ yields propargyl alcohol derivatives .
Advanced Research Questions
Q. How can computational methods predict the regioselectivity of reactions involving this compound?
Q. What strategies improve yields in Pd-catalyzed cross-coupling reactions with this compound?
Q. How does the compound’s electronic structure influence its biological activity as a tubulin polymerization modulator?
Q. What crystallographic techniques resolve challenges in characterizing derivatives of this compound?
Q. How can spectroscopic discrepancies in substituted derivatives be troubleshooted?
- For split NMR signals: Check for restricted rotation (e.g., ortho-substituents causing atropisomerism).
- Use DOSY NMR to distinguish between aggregated species and pure compounds.
- Compare experimental IR data with computed spectra (Gaussian 16) to confirm functional group integrity .
Methodological Challenges and Solutions
Q. What are common pitfalls in scaling up the synthesis of this compound, and how are they addressed?
- Issue : Exothermicity during acylation.
- Solution : Use a jacketed reactor with controlled cooling (0–5°C).
- Issue : Low yields in ionic liquid-mediated reactions.
- Solution : Recover and reuse the ionic liquid phase to reduce costs .
Q. How can enantioselective derivatives be synthesized for chiral studies?
- Employ organocatalytic asymmetric Michael additions using cinchona alkaloid catalysts (e.g., quinidine).
- Analyze enantiomeric excess via chiral HPLC (Chiralpak IA column) .
Applications in Academic Research
Q. How is this compound utilized in designing fluorescent probes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
